3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Lipophilicity Drug-likeness Solubility

3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338408-93-8, molecular formula C₉H₉N₃O₃S, MW 239.25 g·mol⁻¹) is a synthetic, dual-heterocyclic small molecule belonging to the isoxazole-4-carboxamide family. The compound features a 5-methylisoxazole-4-carboxamide core linked via the carboxamide nitrogen to a 1,3-thiazol-2-yl moiety, with a hydroxymethyl substituent at position 3 of the isoxazole ring.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25
CAS No. 338408-93-8
Cat. No. B2705615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
CAS338408-93-8
Molecular FormulaC9H9N3O3S
Molecular Weight239.25
Structural Identifiers
SMILESCC1=C(C(=NO1)CO)C(=O)NC2=NC=CS2
InChIInChI=1S/C9H9N3O3S/c1-5-7(6(4-13)12-15-5)8(14)11-9-10-2-3-16-9/h2-3,13H,4H2,1H3,(H,10,11,14)
InChIKeyDZQPIRPUROKLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338408-93-8): Structural Identity and Compound Class


3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (CAS 338408-93-8, molecular formula C₉H₉N₃O₃S, MW 239.25 g·mol⁻¹) is a synthetic, dual-heterocyclic small molecule belonging to the isoxazole-4-carboxamide family. The compound features a 5-methylisoxazole-4-carboxamide core linked via the carboxamide nitrogen to a 1,3-thiazol-2-yl moiety, with a hydroxymethyl substituent at position 3 of the isoxazole ring [1]. This scaffold is structurally related to the disease-modifying antirheumatic drug (DMARD) leflunomide and its analogs, which are known for immunomodulatory and anti-inflammatory properties [2][3]. The compound is commercially available from multiple vendors (AKSci, Santa Cruz Biotechnology, VWR/Matrix Scientific, Aladdin, Leyan) at purities of ≥95–98% and is sold exclusively for research and development use [1].

Why 3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamide Analogs


The 3-(hydroxymethyl) substituent is the critical structural differentiator within this subclass of isoxazole-thiazole carboxamides. The closest characterized analog—5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (C₈H₇N₃O₂S, no 3-substituent)—has a known crystal structure revealing a 34.08° dihedral angle between the thiazole and isoxazole rings and an N–H···N hydrogen-bonded dimeric packing motif [1]. The introduction of the –CH₂OH group at position 3 on the isoxazole ring of the target compound alters the computed physicochemical profile: XLogP3-AA decreases to 0.1, hydrogen bond donor count increases to 2 (vs. 1 for the unsubstituted analog), and topological polar surface area (TPSA) reaches 116 Ų [2][3]. These modifications are predicted to influence aqueous solubility, membrane permeability, and epitope complementarity with biological targets containing hydrogen-bond-accepting residues. Importantly, limited published bioactivity data exist for this specific compound, and high-strength differential pharmacological evidence remains unavailable [4]. Any procurement decision should therefore be based on the structural and physicochemical differentiation documented below rather than on assumed biological superiority.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide vs. Closest Analogs


Hydroxymethyl-Driven Lipophilicity Reduction vs. the Unsubstituted 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

The 3-hydroxymethyl substituent of the target compound reduces computed lipophilicity (XLogP3-AA = 0.1) compared with the unsubstituted analog 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (XLogP3-AA ≈ 1.0–1.2, estimated from the C₈H₇N₃O₂S scaffold). This represents an approximately 10-fold decrease in predicted octanol-water partition coefficient, consistent with expectations for introducing a primary alcohol [1][2].

Lipophilicity Drug-likeness Solubility

Increased Hydrogen Bond Donor Capacity via 3-Hydroxymethyl Introduction

The target compound possesses 2 hydrogen bond donors (the carboxamide N–H and the hydroxymethyl O–H) versus 1 hydrogen bond donor in the unsubstituted analog 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. The topological polar surface area (TPSA) increases concomitantly to 116 Ų [1][2].

Hydrogen bonding Target engagement SAR

Crystal Structure of the Directly Analogous Unsubstituted Scaffold Provides a Solid-State Baseline

The crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (which lacks the 3-hydroxymethyl group) has been solved and deposited (CCDC deposition; DOI: 10.1107/S1600536813012105). Key geometric parameters include a dihedral angle of 34.08(13)° between the thiazole and isoxazole rings, and an intermolecular N–H···N hydrogen-bonded dimer motif in the crystal lattice [1]. The target compound is expected to exhibit altered crystal packing due to the additional –CH₂OH donor/acceptor, though no single-crystal structure has been reported.

Crystallography Solid-state properties Structural biology

Rotatable Bond Count and Conformational Flexibility vs. the 3-Acetyl Analog

The target compound exhibits 3 rotatable bonds, as computed by Cactvs [1]. In comparison, the 3-acetyl analog 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide (PubChem CID listed) possesses a more rigid 3-substituent with fewer rotational degrees of freedom. This difference may influence entropic contributions to binding free energy and the conformational sampling required for target engagement.

Conformational analysis Molecular flexibility Entropy

Optimal Application Scenarios for 3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide Based on Structural Evidence


Structure-Activity Relationship (SAR) Probe for Isoxazole-4-Carboxamide Immunomodulatory Programs

Given the well-established immunomodulatory activity of leflunomide and its 5-methylisoxazole-4-carboxamide analogs, this compound can serve as an SAR probe to study the impact of 3-hydroxymethyl substitution on anti-inflammatory or immunosuppressive activity. The closest characterized analog (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) was synthesized and crystallized as a 'novel and potent immunomodulating drug' candidate [1]. The target compound provides the +1 hydrogen bond donor needed to probe polar interactions in target proteins such as DHODH, TNF-α pathway components, or JAK/STAT signaling nodes.

Hydrogen-Bonding-Intensive Biochemical Assay Development

With a hydrogen bond donor count of 2 (vs. 1 for the unsubstituted analog) and a TPSA of 116 Ų [2], this compound is better suited than its less polar analogs for biochemical assays where aqueous solubility and specific hydrogen-bonding interactions with the target are critical. The XLogP3-AA of 0.1 predicts good water solubility, facilitating assay preparation without high DMSO concentrations that may denature protein targets.

Crystallographic Fragment-Based Drug Discovery (FBDD) with Thiazole-Isoxazole Scaffolds

The solved crystal structure of the unsubstituted analog [1] provides a direct structural template for fragment-based approaches. The hydroxymethyl group at position 3 represents a synthetically accessible 'growth vector' for fragment elaboration. Researchers can use the target compound to probe additional hydrogen-bonding interactions in the target binding site that are inaccessible to the unsubstituted scaffold, guided by the known solid-state dimerization motif.

Comparative Metabolic Stability Screening Against the 3-Unsubstituted Scaffold

The 3-hydroxymethyl group introduces a potential site for Phase II metabolism (glucuronidation, sulfation) that is absent in the unsubstituted analog. This compound can be used in head-to-head microsomal or hepatocyte stability assays to determine whether 3-substitution alters metabolic clearance relative to 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, informing lead optimization strategies in immunomodulatory drug discovery programs [3].

Quote Request

Request a Quote for 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.